

Application Notes and Protocols for In Vivo Imaging of RTX-240

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

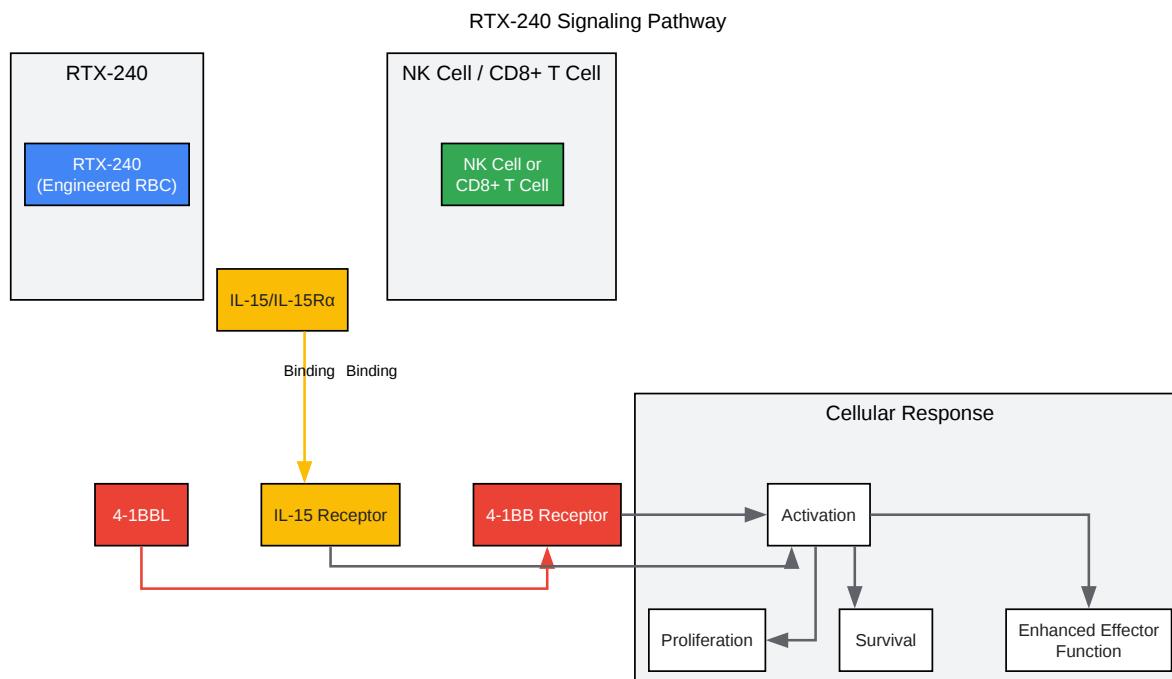
Compound Name: *Anticancer agent 240*

Cat. No.: *B15550463*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of current and adaptable in vivo imaging techniques for tracking RTX-240, an engineered red blood cell therapy. The protocols outlined below are designed to assist researchers in monitoring the biodistribution, trafficking, and persistence of RTX-240 and similar cell-based therapies.


Introduction to RTX-240

RTX-240 is an allogeneic, off-the-shelf cellular therapy built on Rubius Therapeutics' RED PLATFORM®. It consists of engineered red blood cells (RBCs) designed to express co-stimulatory molecules, specifically 4-1BB ligand (4-1BBL) and the cytokine interleukin-15 (IL-15) fused to the IL-15 receptor alpha chain (IL-15R α) on their surface.^{[1][2][3][4]} This combination is intended to activate and expand natural killer (NK) cells and CD8+ T cells, key components of the anti-tumor immune response.^{[1][2][3][4]} Preclinical studies using a mouse surrogate, mRBC-240, have demonstrated its ability to stimulate the immune system and inhibit tumor growth.^{[1][2]} A key characteristic of RTX-240 is its biodistribution, which is primarily localized to the vasculature and the red pulp of the spleen.^{[2][5]}

Signaling Pathway and Mechanism of Action

RTX-240 is designed to mimic the natural interaction between antigen-presenting cells (APCs) and immune effector cells. The 4-1BBL on the surface of RTX-240 binds to the 4-1BB receptor (also known as CD137) on activated T cells and NK cells, providing a critical co-stimulatory

signal that promotes their survival, proliferation, and cytotoxic function.^{[6][7]} Simultaneously, the trans-presentation of IL-15 by the IL-15R α on RTX-240 engages the IL-15 receptor complex (IL-2/15R β yc) on NK cells and memory CD8+ T cells, a potent signal for their expansion and activation.

[Click to download full resolution via product page](#)

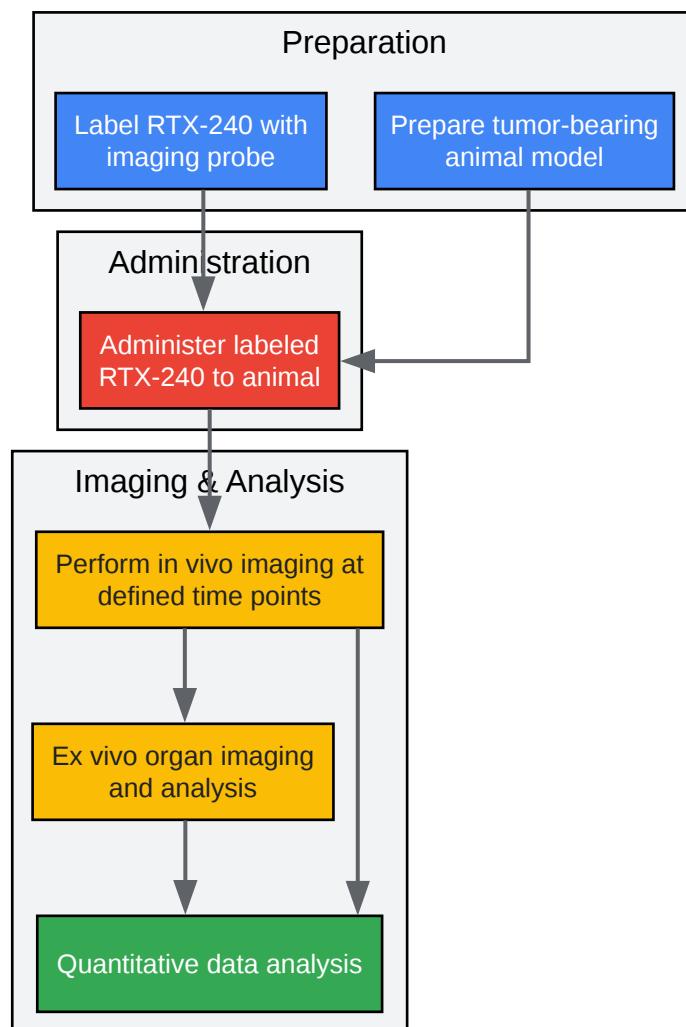
RTX-240 activates NK and T cells via 4-1BBL and IL-15 signaling.

Quantitative Data Presentation

The following table summarizes the biodistribution of the RTX-240 murine surrogate, mRBC-240, in various organs 24 hours after a single intravenous dose in mice, as determined by flow

cytometry of fluorescently labeled cells.

Organ	mRBC-240 Density (cells/mm ²)	Control mRBC Density (cells/mm ²)
Spleen	~1800	~250
Liver	~400	~100
Lung	~150	~50
Kidney	~100	~25
Heart	~50	~20
Draining Lymph Nodes	~25	~10
Tumor	~20	~5


Data adapted from McArdel,
S.L., et al. *Cancer Immunol
Immunother* (2021).[\[2\]](#)

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for in vivo imaging studies of RTX-240.

General In Vivo Imaging Workflow for RTX-240

[Click to download full resolution via product page](#)

Workflow for in vivo imaging of RTX-240.

Protocol 1: Fluorescence Imaging (FI) for Biodistribution Studies

This protocol is adapted from the methodology used in the preclinical evaluation of mRBC-240.

Objective: To determine the biodistribution of RTX-240 in various organs using a fluorescent dye.

Materials:

- RTX-240 cells
- CellTrace™ Far Red Cell Proliferation Kit (or similar long-lasting, cell-permeant fluorescent dye)
- Phosphate-buffered saline (PBS)
- Tumor-bearing immunocompromised mice (e.g., NSG mice)
- In vivo fluorescence imaging system (e.g., IVIS Spectrum)
- Flow cytometer
- Tissue homogenization equipment

Methodology:

- Labeling of RTX-240: a. Resuspend RTX-240 cells at a concentration of 1×10^6 cells/mL in pre-warmed PBS. b. Add CellTrace™ Far Red dye to a final concentration of 1 μ M. c. Incubate for 20 minutes at 37°C, protected from light. d. Stop the staining by adding 5 volumes of culture medium containing 10% FBS and incubate for 5 minutes. e. Pellet the cells by centrifugation (400 x g, 5 minutes) and wash twice with PBS. f. Resuspend the labeled RTX-240 in sterile PBS for injection.
- Administration: a. Anesthetize the tumor-bearing mice using isoflurane. b. Intravenously inject the desired dose of labeled RTX-240 (e.g., 1×10^9 cells) in a volume of 100-200 μ L.
- In Vivo Imaging: a. At desired time points (e.g., 1, 24, 48, and 96 hours) post-injection, anesthetize the mice. b. Acquire whole-body fluorescence images using an in vivo imaging system with appropriate excitation and emission filters for the chosen dye.
- Ex Vivo Biodistribution Analysis: a. At the final time point, euthanize the mice. b. Perfuse the circulatory system with PBS to remove non-sequestered cells. c. Harvest organs of interest (spleen, liver, lungs, kidneys, heart, tumor, etc.). d. Acquire fluorescence images of the excised organs. e. For quantitative analysis, create single-cell suspensions from the harvested organs through mechanical dissociation and/or enzymatic digestion. f. Analyze the

single-cell suspensions by flow cytometry to determine the percentage and absolute number of fluorescently labeled RTX-240 cells per gram of tissue.

Protocol 2: Bioluminescence Imaging (BLI) for Long-Term Tracking

This protocol requires genetic modification of the RTX-240 precursor cells to express a luciferase reporter gene.

Objective: To non-invasively monitor the persistence and general location of RTX-240 over an extended period.

Materials:

- RTX-240 precursor cells (e.g., CD34+ hematopoietic stem cells)
- Lentiviral vector encoding a luciferase gene (e.g., Firefly Luciferase 2)
- Cell culture reagents
- D-luciferin substrate
- Tumor-bearing immunocompromised mice
- In vivo bioluminescence imaging system

Methodology:

- Generation of Luciferase-Expressing RTX-240: a. Transduce the RTX-240 precursor cells with the luciferase-encoding lentiviral vector. b. Select for successfully transduced cells (e.g., using an antibiotic resistance marker or a fluorescent reporter also encoded on the vector). c. Differentiate the engineered precursor cells into mature, enucleated RTX-240 expressing luciferase.
- Administration: a. Follow the administration protocol as described in Protocol 1.
- In Vivo Imaging: a. At desired time points, administer D-luciferin to the mice via intraperitoneal injection (typically 150 mg/kg). b. Wait for the substrate to distribute (typically

10-15 minutes). c. Anesthetize the mice and acquire bioluminescence images. The signal intensity (photons/second) can be quantified over regions of interest (ROIs).

Protocol 3: Positron Emission Tomography (PET) Imaging for Quantitative Tracking

This protocol involves labeling RTX-240 with a positron-emitting radionuclide.

Objective: To obtain highly sensitive and quantitative 3D information on the biodistribution of RTX-240.

Materials:

- RTX-240 cells
- Chelating agent (e.g., oxine)
- Positron-emitting radionuclide (e.g., Zirconium-89 [^{89}Zr] for longer-term tracking, or Fluorine-18 [^{18}F] as ^{18}F -FDG for a different approach)
- Sterile, metal-free PBS
- PET/CT or PET/MRI scanner

Methodology (Direct Labeling with ^{89}Zr):

- Labeling of RTX-240: a. Incubate RTX-240 cells with a solution of ^{89}Zr -oxine in a sterile, polypropylene tube for 15-30 minutes at room temperature with gentle agitation. b. Wash the cells three times with sterile PBS to remove unbound radionuclide. c. Resuspend the ^{89}Zr -labeled RTX-240 in sterile PBS for injection.
- Administration: a. Follow the administration protocol as described in Protocol 1.
- PET/CT or PET/MRI Imaging: a. At desired time points (e.g., 1, 24, 72, and 144 hours post-injection, depending on the half-life of the radionuclide), anesthetize the mice. b. Position the mice in the scanner and acquire PET data, followed by a CT or MRI scan for anatomical co-registration. c. Reconstruct the PET images and quantify the radioactivity concentration (e.g.,

in Becquerels per milliliter or percent injected dose per gram [%ID/g]) in various organs and the tumor.

Protocol 4: Single-Photon Emission Computed Tomography (SPECT) Imaging

This protocol is similar to PET but uses a gamma-emitting radionuclide.

Objective: To visualize the 3D biodistribution of RTX-240 with high sensitivity.

Materials:

- RTX-240 cells
- Indium-111 oxine (^{111}In -oxine)
- Sterile PBS
- SPECT/CT scanner

Methodology:

- Labeling of RTX-240: a. Incubate RTX-240 cells with ^{111}In -oxine for 15-30 minutes at room temperature. b. Wash the cells thoroughly with sterile PBS to remove unbound ^{111}In -oxine. c. Resuspend the labeled cells in sterile PBS for injection.
- Administration: a. Follow the administration protocol as described in Protocol 1.
- SPECT/CT Imaging: a. At desired time points (e.g., 4, 24, and 48 hours post-injection), anesthetize the mice. b. Acquire SPECT images, followed by a CT scan for anatomical context. c. Reconstruct the images to visualize the location of the labeled RTX-240.

Protocol 5: Magnetic Resonance Imaging (MRI) for High-Resolution Anatomical Tracking

This protocol involves labeling RTX-240 with a superparamagnetic iron oxide (SPIO) contrast agent.

Objective: To track the location of RTX-240 with high spatial resolution within the anatomical context provided by MRI.

Materials:

- RTX-240 cells
- Clinically approved SPIO nanoparticles (e.g., ferumoxytol)
- Electroporation or other suitable cell loading method
- MRI scanner with appropriate coils

Methodology:

- Labeling of RTX-240: a. Resuspend RTX-240 cells in an appropriate buffer. b. Add SPIO nanoparticles to the cell suspension. c. Utilize a method to facilitate intracellular uptake of the SPIO particles, such as electroporation or co-incubation with a transfection agent (note: optimization is crucial to maintain cell viability and function). d. Wash the cells extensively to remove extracellular SPIO particles. e. Resuspend the SPIO-labeled RTX-240 in sterile PBS for injection.
- Administration: a. Follow the administration protocol as described in Protocol 1.
- MRI Imaging: a. At desired time points, anesthetize the mice. b. Acquire T2 or T2*-weighted MR images. The accumulation of SPIO-labeled cells will appear as areas of signal loss (hypointensity). c. Co-register with anatomical T1-weighted images for precise localization.

Considerations and Best Practices

- Choice of Imaging Modality: The selection of an imaging technique should be guided by the specific research question. For long-term tracking, BLI is suitable. For quantitative biodistribution, PET is the gold standard. For high-resolution anatomical localization, MRI is preferred. Fluorescence imaging offers a good balance of ease of use and sensitivity for both *in vivo* and *ex vivo* analysis.
- Labeling Efficiency and Stability: It is crucial to optimize the labeling protocol to achieve sufficient signal for detection without compromising the viability and function of RTX-240.

The stability of the label should be assessed to ensure that the detected signal originates from intact cells.

- **Controls:** Appropriate controls are essential for data interpretation. This includes injecting unlabeled RTX-240 to assess background signal and injecting the free imaging probe to understand its clearance profile.
- **Animal Models:** The choice of animal model is critical. Immunocompromised mice are necessary to prevent rejection of the human-derived RTX-240 and for the engraftment of human tumors.
- **Quantitative Analysis:** For quantitative imaging modalities like PET and fluorescence-based flow cytometry, it is important to generate standard curves to accurately quantify the number of cells or the amount of probe in the tissues of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anti-tumor effects of RTX-240: an engineered red blood cell expressing 4-1BB ligand and interleukin-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 4. nucmedtutorials.com [nucmedtutorials.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Imaging of RTX-240]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15550463#in-vivo-imaging-techniques-for-tracking-rtx-240>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com